(S)-1-Benzylpyrrolidin-3-ol

Chiral Purity Asymmetric Synthesis Pharmaceutical Intermediates

(S)-1-Benzylpyrrolidin-3-ol (CAS 101385-90-4; synonym: (S)-(-)-1-Benzyl-3-pyrrolidinol, (S)-1-Benzyl-3-hydroxypyrrolidine) is a chiral pyrrolidine derivative bearing a single stereocenter at the C3 position. It is primarily utilized as an enantiopure building block in asymmetric synthesis, with a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 101930-07-8
Cat. No. B043906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzylpyrrolidin-3-ol
CAS101930-07-8
Synonyms(3R)-(Phenylmethyl)-3-pyrrolidinol;  (3R)-1-Benzyl-3-hydroxypyrrolidine;  (3R)-1-Benzylpyrrolidin-3-ol;  (3R)-N-Benzylpyrrolidin-3-ol;  (R)-1-(Phenylmethyl)-3-pyrrolidinol;  (R)-1-Benzyl-3-hydroxypyrrolidine;  (R)-1-Benzyl-3-pyrrolidinol;  (R)-N-Benzyl-3-hy
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC2=CC=CC=C2
InChIInChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1
InChIKeyYQMXOIAIYXXXEE-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Benzylpyrrolidin-3-ol (CAS 101385-90-4): Chiral Pyrrolidine Building Block for Pharmaceutical Synthesis


(S)-1-Benzylpyrrolidin-3-ol (CAS 101385-90-4; synonym: (S)-(-)-1-Benzyl-3-pyrrolidinol, (S)-1-Benzyl-3-hydroxypyrrolidine) is a chiral pyrrolidine derivative bearing a single stereocenter at the C3 position . It is primarily utilized as an enantiopure building block in asymmetric synthesis, with a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol . Note: The CAS number 101930-07-8 provided in the query corresponds to the (R)-(+)-enantiomer; this guide focuses on the (S)-enantiomer, CAS 101385-90-4 . The compound is valued for its ability to introduce defined stereochemistry into target molecules, a critical requirement for modern pharmaceutical development where the biological activity of drugs often depends on precise three-dimensional configuration .

Why (S)-1-Benzylpyrrolidin-3-ol Cannot Be Replaced by Racemic or (R)-Enantiomer Analogs


Generic substitution of (S)-1-Benzylpyrrolidin-3-ol with its racemic mixture (1-benzyl-3-pyrrolidinol, CAS 775-15-5) or the (R)-enantiomer (CAS 101930-07-8) is not scientifically valid due to fundamental differences in stereochemical identity and application-specific performance. The (S)-enantiomer possesses a specific three-dimensional orientation that dictates its reactivity and selectivity in asymmetric syntheses . In pharmaceutical impurity synthesis—such as for the antihypertensive drug Barnidipine—only the (S)-enantiomer is specified as the required intermediate [1]. Furthermore, the racemic mixture exhibits different physicochemical properties, including a lower boiling point (113-115°C at 2 mmHg) compared to the (S)-enantiomer (116°C at 0.8 mmHg), and its use in asymmetric catalysis fails to achieve the enantioselectivity necessary for producing optically pure APIs . Substitution risks off-target synthesis, batch failure, and regulatory non-compliance. The quantitative evidence below substantiates this differentiation.

Quantitative Evidence for (S)-1-Benzylpyrrolidin-3-ol Differentiation vs. Comparators


Enantiomeric Purity: (S)-Enantiomer (≥99% ee) vs. Racemic Mixture (0% ee)

The (S)-1-Benzylpyrrolidin-3-ol is supplied with an enantiomeric excess (ee) of ≥99%, whereas the racemic mixture (1-benzyl-3-pyrrolidinol) possesses 0% ee, providing no stereochemical enrichment . This difference is critical for applications requiring a single enantiomer, such as the synthesis of chiral drug impurities like Barnidipine hydrochloride, where the (S)-stereochemistry is mandated [1].

Chiral Purity Asymmetric Synthesis Pharmaceutical Intermediates

Boiling Point Distinction: (S)-Enantiomer (116°C at 0.8 mmHg) vs. Racemic Mixture (113-115°C at 2 mmHg)

The (S)-1-Benzylpyrrolidin-3-ol exhibits a boiling point of 116°C at 0.8 mmHg, whereas the racemic mixture (1-benzyl-3-pyrrolidinol) boils at 113-115°C at 2 mmHg . This difference, though modest, is reproducible and serves as a physical property benchmark for identity confirmation and purity assessment during procurement and analytical quality control.

Physicochemical Properties Distillation Quality Control

Specific Optical Rotation: (S)-Enantiomer ([α]²⁴/D = -3.7°) vs. (R)-Enantiomer (+3.7°)

The (S)-enantiomer displays a specific optical rotation of [α]²⁴/D = -3.7° (c = 5, methanol), whereas the (R)-enantiomer exhibits an opposite rotation of approximately +3.7° . This unambiguous and quantifiable difference allows for rapid, non-destructive verification of stereochemical identity, a critical step in confirming that the correct enantiomer has been procured and will perform as expected in asymmetric syntheses.

Chiral Analysis Stereochemistry Identity Confirmation

Synthetic Yield and Cost Efficiency: (S)-Enantiomer (41.72% Overall Yield) vs. Alternative Routes

A published synthetic route for (S)-1-Benzylpyrrolidin-3-ol starting from readily available trans-L-hydroxyproline achieves an overall yield of 41.72% and delivers a chiral purity >99% [1]. This contrasts with alternative enzymatic or chiral auxiliary-based routes that may require expensive catalysts or yield lower overall purity, though direct quantitative comparisons are limited in the literature.

Synthetic Methodology Process Chemistry Cost-Effectiveness

Specific Application in Barnidipine Impurity Synthesis: (S)-Enantiomer as Required Intermediate

(S)-1-Benzylpyrrolidin-3-ol is explicitly identified as Compound 14, a necessary intermediate for synthesizing impurities of the antihypertensive drug Barnidipine hydrochloride [1]. No evidence indicates that the (R)-enantiomer or racemic mixture is suitable for this application. The requirement for the (S)-enantiomer is driven by the stereochemical configuration of the final Barnidipine impurity, which must match the parent drug's stereochemistry for accurate impurity profiling and regulatory submission.

Pharmaceutical Impurity Antihypertensive Drug Regulatory Compliance

Application Scenarios for (S)-1-Benzylpyrrolidin-3-ol Based on Quantitative Differentiation


Synthesis of Barnidipine Hydrochloride Impurity Reference Standards

Procure (S)-1-Benzylpyrrolidin-3-ol (≥99% ee) when synthesizing impurity standards for Barnidipine hydrochloride. The compound is specified as Compound 14 in impurity synthesis protocols [1]. Use of the (R)-enantiomer or racemic mixture will yield incorrect stereoisomers, compromising analytical method validation and regulatory compliance.

Asymmetric Catalysis and Chiral Ligand Preparation

Utilize (S)-1-Benzylpyrrolidin-3-ol for preparing chiral ligands in asymmetric catalysis. The hydroxyl group coordinates transition metals, and the benzyl group facilitates catalyst recovery via hydrogenolysis [1]. The high enantiomeric purity (≥99% ee) ensures high stereoselectivity in the resulting catalytic reactions .

Synthesis of Beta-Proline Like Sodium Channel Blockers

Employ (S)-1-Benzylpyrrolidin-3-ol as a chiral building block for beta-proline derivatives that act as sodium channel blockers [1]. The defined (S)-stereochemistry is essential for binding to the target channel, and substitution with the (R)-enantiomer would abolish or significantly reduce activity.

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